2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality .
Chemical Reactions Analysis
Types of Reactions
2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1H-indole-3-carbaldehyde: A precursor for the synthesis of various indole derivatives.
4-(acetylamino)phenyl derivatives: Compounds with similar acetylamino functional groups.
Uniqueness
2-[4-(acetylamino)-1H-indol-1-yl]-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide stands out due to its unique combination of indole, acetylamino, and triazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H22N6O3 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C22H22N6O3/c1-14(29)23-18-7-4-8-19-17(18)9-10-28(19)12-21(30)24-16-6-3-5-15(11-16)22-25-20(13-31-2)26-27-22/h3-11H,12-13H2,1-2H3,(H,23,29)(H,24,30)(H,25,26,27) |
InChI Key |
ANJUEJBTWRLLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC |
Origin of Product |
United States |
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